molecular formula C24H38O4 B1449464 Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 CAS No. 2209087-06-7

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4

Cat. No.: B1449464
CAS No.: 2209087-06-7
M. Wt: 394.6 g/mol
InChI Key: IJFPVINAQGWBRJ-MIQLSMKXSA-N
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Description

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 is a deuterated form of diisooctyl phthalate, a commonly used plasticizer. The compound has the molecular formula C24D4H34O4 and a molecular weight of 394.58 g/mol . It is primarily used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diisooctyl phthalate-d4 plays a significant role in biochemical reactions, particularly in the study of phthalate metabolism. It interacts with various enzymes and proteins involved in the degradation of phthalates. For instance, enzymes such as phthalate dioxygenase and phthalate dehydrogenase are known to catalyze the breakdown of phthalates into less harmful compounds. Diisooctyl phthalate-d4 is hydrolyzed by these enzymes into monoesters and subsequently into phthalic acid, which is further metabolized through the tricarboxylic acid cycle . The interactions between diisooctyl phthalate-d4 and these enzymes are primarily based on substrate-enzyme binding, where the compound fits into the active site of the enzyme, facilitating its breakdown.

Cellular Effects

Diisooctyl phthalate-d4 affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, diisooctyl phthalate-d4 can disrupt endocrine signaling by mimicking or inhibiting the action of natural hormones, leading to altered gene expression and metabolic imbalances . This disruption can result in various cellular effects, including changes in cell proliferation, differentiation, and apoptosis. Additionally, diisooctyl phthalate-d4 has been observed to affect the activity of antioxidant enzymes such as superoxide dismutase, catalase, and peroxidase, which play crucial roles in maintaining cellular redox balance .

Molecular Mechanism

The molecular mechanism of action of diisooctyl phthalate-d4 involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Diisooctyl phthalate-d4 binds to nuclear receptors such as the peroxisome proliferator-activated receptors, which regulate the expression of genes involved in lipid metabolism and inflammation . This binding can either activate or inhibit the receptor’s activity, resulting in altered gene expression patterns. Additionally, diisooctyl phthalate-d4 can inhibit the activity of enzymes involved in steroidogenesis, leading to reduced synthesis of steroid hormones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diisooctyl phthalate-d4 can change over time due to its stability and degradation. Studies have shown that diisooctyl phthalate-d4 is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of metabolites such as monoesters and phthalic acid . Long-term exposure to diisooctyl phthalate-d4 in in vitro and in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of diisooctyl phthalate-d4 vary with different dosages in animal models. At low doses, diisooctyl phthalate-d4 may have minimal or no observable effects on cellular function. At higher doses, it can induce toxic effects, including reproductive toxicity, endocrine disruption, and metabolic disturbances . Threshold effects have been observed, where specific doses of diisooctyl phthalate-d4 result in significant changes in gene expression and enzyme activity . Toxicity studies in animal models have shown that high doses of diisooctyl phthalate-d4 can lead to adverse effects such as liver damage, reduced fertility, and developmental abnormalities .

Metabolic Pathways

Diisooctyl phthalate-d4 is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is initially hydrolyzed by esterases to form monoesters, which are further metabolized to phthalic acid . Phthalic acid is then processed through the tricarboxylic acid cycle, where it undergoes decarboxylation and oxidation to produce energy . Enzymes such as phthalate dioxygenase and phthalate dehydrogenase play crucial roles in these metabolic pathways, facilitating the breakdown and removal of diisooctyl phthalate-d4 from the system .

Transport and Distribution

Diisooctyl phthalate-d4 is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is often bound to transport proteins such as albumin in the bloodstream . Once inside the cell, diisooctyl phthalate-d4 can accumulate in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . The distribution of diisooctyl phthalate-d4 within tissues is influenced by factors such as blood flow, tissue affinity, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of diisooctyl phthalate-d4 can affect its activity and function. Diisooctyl phthalate-d4 is primarily localized in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism and detoxification . Additionally, diisooctyl phthalate-d4 can be found in lipid droplets, where it may influence lipid storage and mobilization . The localization of diisooctyl phthalate-d4 is directed by targeting signals and post-translational modifications that facilitate its transport to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 is synthesized by esterification of phthalic anhydride with deuterated isooctanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of diisooctyl phthalate-d4 follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This labeling allows for precise quantification and differentiation from non-deuterated compounds in complex mixtures .

Properties

IUPAC Name

bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3/i9D,10D,15D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFPVINAQGWBRJ-MIQLSMKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334435
Record name Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2209087-06-7
Record name Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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